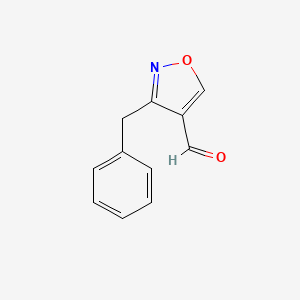

3-Benzyl-1,2-oxazole-4-carbaldehyde

Description

Overview of Oxazole (B20620) Ring Systems in Organic Chemistry

Oxazoles are a class of five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom. wikipedia.orgnumberanalytics.com The arrangement of these heteroatoms gives rise to different isomers, with the most common being 1,3-oxazole and its isomer, 1,2-oxazole, also known as isoxazole (B147169). wikipedia.orgnih.gov These ring systems are planar and aromatic, although the aromaticity of oxazoles is less pronounced than that of their sulfur-containing analogs, thiazoles. wikipedia.org

Oxazoles are weak bases. wikipedia.org The reactivity of the oxazole ring is characterized by several key features. Electrophilic substitution reactions typically occur at the C5 position, particularly when the ring is activated by electron-donating groups. cutm.ac.in Conversely, nucleophilic substitution is favored at the C2 position, especially if a good leaving group is present. cutm.ac.in Oxazole rings can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where they can act as dienes, providing a pathway to synthesize pyridine (B92270) derivatives. wikipedia.org

Significance of Substituted 1,2-Oxazoles in Synthetic Transformations

Substituted 1,2-oxazoles, or isoxazoles, are of considerable importance in the field of synthetic organic chemistry and are recognized as fundamental components in drug discovery. nih.gov Many compounds containing the 1,2-oxazole moiety exhibit a wide range of biological activities. nih.gov This has led to their extensive use as building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.comnih.gov

The versatility of the 1,2-oxazole ring allows for the introduction of various functional groups at different positions, leading to a diverse array of derivatives. These substituted 1,2-oxazoles can serve as precursors for other heterocyclic systems through ring-transformation reactions. capes.gov.br For instance, the isoxazole ring can be cleaved and rearranged to form other heterocyclic structures, highlighting its utility as a synthetic intermediate.

Structural Elucidation of 3-Benzyl-1,2-oxazole-4-carbaldehyde within the 1,2-Oxazole Framework

The compound 3-Benzyl-1,2-oxazole-4-carbaldehyde is a specific derivative of the 1,2-oxazole ring system. Its structure consists of a 1,2-oxazole core with a benzyl (B1604629) group attached at the C3 position and a carbaldehyde (or formyl) group at the C4 position.

The presence of the benzyl and carbaldehyde substituents significantly influences the chemical properties of the parent 1,2-oxazole ring. The electron-withdrawing nature of the carbaldehyde group at C4 can affect the reactivity of the ring, while the benzyl group at C3 adds steric bulk and can participate in various chemical transformations. The interplay of these substituents on the heterocyclic core defines the unique reactivity and potential applications of this molecule in synthetic chemistry.

Table 1: Physicochemical Properties of 3-Benzyl-1,2-oxazole-4-carbaldehyde

| Property | Value |

| CAS Number | 1312540-61-6 biosynth.com |

| Molecular Formula | C₁₁H₉NO₂ biosynth.com |

| Molecular Weight | 187.19 g/mol biosynth.com |

Historical Context of Related 1,2-Oxazole-4-Carbaldehyde Syntheses

The synthesis of substituted 1,2-oxazoles has been an area of active research for decades. nih.gov Two primary and classical pathways for the construction of the 1,2-oxazole ring have been widely employed. nih.gov The first is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. nih.govorganic-chemistry.org This method is highly versatile and allows for the introduction of a wide range of substituents.

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-7-10-8-14-12-11(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDDBXPNSXGXKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NOC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzyl 1,2 Oxazole 4 Carbaldehyde

Strategies for the Construction of the 1,2-Oxazole Core Bearing a 4-Carbaldehyde Functionality

The formation of the 1,2-oxazole heterocycle, also known as isoxazole (B147169), is a well-established field in organic synthesis. The two most prominent and widely utilized strategies for constructing this ring system are the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the condensation reaction of a three-carbon component, such as a 1,3-diketone, with hydroxylamine (B1172632). nih.gov These methods provide a versatile foundation for creating a wide array of substituted isoxazoles, including those functionalized with a carbaldehyde group at the 4-position.

Cycloaddition reactions represent a powerful class of pericyclic reactions for the synthesis of five-membered heterocyclic rings. youtube.com For 1,2-oxazoles, the key reaction is the [3+2] cycloaddition, where a three-atom component (the 1,3-dipole) reacts with a two-atom component (the dipolarophile).

The Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction is a highly effective strategy for constructing complex polycyclic systems that incorporate an isoxazole or isoxazoline (B3343090) ring. researchgate.net This method involves a molecule that contains both a nitrile oxide (or a precursor like an aldoxime) and an alkene or alkyne moiety. nih.govmdpi.com Upon in-situ generation of the nitrile oxide, it rapidly undergoes an intramolecular cycloaddition with the tethered dipolarophile. nih.gov

This approach provides excellent control over regio- and stereochemistry. researchgate.net For instance, a synthetic route for novel pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govnih.govoxazole (B20620) ring systems has been developed using an INOC reaction as the key step, starting from 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes. mdpi.com In this case, the nitrile oxide is generated from the 4-carbaldehyde oxime functionality, which then cyclizes with the adjacent allyloxy group. mdpi.com

Table 1: Representative Conditions for Intramolecular Nitrile Oxide Cycloaddition (INOC)

| Precursor | Reagent for Nitrile Oxide Generation | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Pyrazole-4-carbaldehyde oxime with allyloxy group | Sodium hypochlorite (B82951) (10% aq.) | Dichloromethane (B109758) (DCM) | Room Temperature, 1 hr | Fused Pyrazolo-pyrano-isoxazole | mdpi.com |

The intermolecular 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile, such as an alkene or an alkyne, is a fundamental and widely used method for synthesizing isoxazolines and isoxazoles, respectively. nih.govresearchgate.net The reaction of a nitrile oxide with an alkyne directly yields the aromatic isoxazole ring. youtube.comyoutube.com

To synthesize the target molecule, 3-Benzyl-1,2-oxazole-4-carbaldehyde, this strategy would involve the reaction of benzylnitrile oxide (as the 1,3-dipole) with a suitable three-carbon alkyne that contains a protected or precursor form of the aldehyde group at the C2 position. A common choice for the alkyne component is propargyl aldehyde or its acetal-protected derivatives to prevent unwanted side reactions. mdpi.com The nitrile oxide itself is typically generated in situ from the corresponding aldoxime (e.g., phenylacetaldehyde (B1677652) oxime) using an oxidizing agent. nih.gov

Table 2: General Scheme for 1,3-Dipolar Cycloaddition

| 1,3-Dipole | Dipolarophile | Key Conditions | Product Core | Reference |

|---|---|---|---|---|

| Nitrile Oxide | Alkyne | Organic solvents, thermal activation | Isoxazole | nih.gov |

| Nitrile Oxide | Alkene | Mild conditions, various solvents | Isoxazoline | researchgate.net |

Condensation reactions provide an alternative and classical route to the 1,2-oxazole core, relying on the cyclization of a linear three-carbon unit with a source of hydroxylamine. nih.gov

The reaction between a 1,3-dicarbonyl compound and hydroxylamine is a robust method for preparing substituted isoxazoles. nih.govresearchgate.net The regiochemical outcome of the cyclization depends on the differentiation of the two carbonyl groups. For the synthesis of 3-Benzyl-1,2-oxazole-4-carbaldehyde, a potential precursor would be a diketone such as 1-benzyl-1,3-butanedione.

A refined version of this approach involves the initial condensation of a 1,3-diketone with an activating agent like N,N-dimethylformamide dimethylacetal (DMF-DMA). nih.govresearchgate.net This creates a more reactive β-enamino ketoester intermediate. Subsequent reaction of this intermediate with hydroxylamine leads to the formation of the 1,2-oxazole ring, often with high regioselectivity. nih.govresearchgate.net The final carbaldehyde group at the C4 position can then be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, on the pre-formed 3-benzyl-1,2-oxazole.

Table 3: Isoxazole Formation via Condensation

| Three-Carbon Component | Reagent 1 | Reagent 2 | Product | Reference |

|---|---|---|---|---|

| 1,3-Diketone | Hydroxylamine | Base/Acid catalyst | Substituted Isoxazole | nih.govresearchgate.net |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. nih.govresearchgate.net While specific MCRs for the direct synthesis of 3-Benzyl-1,2-oxazole-4-carbaldehyde are not extensively documented, existing MCR methodologies for other heterocyclic systems could potentially be adapted.

For example, the van Leusen oxazole synthesis is a powerful reaction that constructs the oxazole ring from an aldehyde and tosylmethylisocyanide (TosMIC). nih.gov While this method typically yields 5-substituted oxazoles, modifications to the starting materials could potentially lead to different substitution patterns. A hypothetical MCR approach for the target scaffold might involve the convergence of benzylnitrile, a synthon for the formyl group, and a third component to assemble the 1,2-oxazole ring in a one-pot process. The development of such a reaction would represent a highly convergent and novel route to this class of compounds.

Condensation Reactions for 1,2-Oxazole Ring Formation

Installation and Functionalization of the Benzyl (B1604629) Moiety at Position 3

The introduction of a benzyl group at the C3 position of the 1,2-oxazole ring is a critical step in the synthesis of the target molecule. This can be achieved through various synthetic routes, often involving the construction of the oxazole ring with the benzyl group already incorporated in one of the precursors. For instance, the reaction of a β-keto ester bearing a benzyl group with hydroxylamine is a common strategy for forming the 3-substituted 1,2-oxazole core.

Another approach involves the cross-coupling of a 3-halo-1,2-oxazole with a benzylating agent. However, methods that build the ring with the benzyl group are often more direct. The specific choice of synthetic route can be influenced by the availability of starting materials and the desired substitution pattern on the final molecule.

Direct and Indirect Formylation Strategies at Position 4 to Yield Carbaldehydes

Once the 3-benzyl-1,2-oxazole core is established, the next key transformation is the introduction of a carbaldehyde (formyl) group at the C4 position. This can be accomplished through either direct or indirect formylation methods.

Conversion of Precursors to the 4-Carbaldehyde Group

A prevalent indirect strategy involves the synthesis of a 1,2-oxazole with a group at the C4 position that can be readily converted into a carbaldehyde. A common precursor is a 4-carbomethoxy or 4-carboethoxy group. This ester functionality can then be reduced to the corresponding primary alcohol, which is subsequently oxidized to the aldehyde.

For example, methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate has been synthesized, and its 13C NMR spectrum shows the characteristic signal for the C-4 carbon of the 1,2-oxazole ring at δ 108.3 ppm. nih.gov This type of carboxylate derivative serves as a versatile intermediate. The synthesis of such precursors can be achieved through the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. nih.gov

The conversion of these ester precursors to the 4-carbaldehyde typically involves a two-step process:

Reduction: The ester is reduced to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Oxidation: The resulting alcohol is then oxidized to the carbaldehyde using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane to avoid over-oxidation to the carboxylic acid.

An alternative precursor is a 4-halomethyl group, which can be converted to the aldehyde via various methods, including the Sommelet reaction or by conversion to a nitrile followed by reduction.

Catalytic Approaches in 3-Benzyl-1,2-oxazole-4-carbaldehyde Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both transition-metal-catalyzed and metal-free approaches have been developed for the synthesis of oxazole derivatives, which can be adapted for the production of 3-benzyl-1,2-oxazole-4-carbaldehyde.

Transition-Metal-Catalyzed Pathways (e.g., Suzuki-Miyaura coupling derivatives)

Transition-metal catalysis provides powerful tools for the formation of C-C bonds, which are essential for constructing the substituted oxazole framework. The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, is a prominent example. nih.govrsc.org

While direct application to form the 3-benzyl-1,2-oxazole-4-carbaldehyde in a single step is less common, this methodology is invaluable for creating substituted oxazole precursors. For instance, a 3-halo-1,2-oxazole-4-carboxylate could be coupled with a benzylboronic acid derivative to install the benzyl group at the C3 position. Subsequently, the carboxylate at C4 can be converted to the carbaldehyde as described previously. The optimization of Suzuki-Miyaura reactions often involves screening different palladium catalysts, ligands, bases, and solvents to achieve high yields. nih.gov Microwave-assisted Suzuki-Miyaura reactions have also been shown to accelerate reaction times and improve yields, particularly in aqueous media. researchgate.net

Other transition metals like copper and gold have also been employed in oxazole synthesis. Copper-catalyzed reactions, for instance, have been used in the synthesis of 2,5-disubstituted oxazoles from alkenes and azides. rsc.org Gold-catalyzed cycloisomerization of α,β-acetylenic oximes is another effective method for producing substituted isoxazoles. organic-chemistry.org

Table 1: Examples of Transition-Metal-Catalyzed Reactions in Heterocycle Synthesis

| Reaction Type | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid, base | Biaryl compounds, substituted heterocycles | nih.govrsc.org |

| Copper-Catalyzed Cascade | Cu catalyst, air (oxidant) | 2,5-disubstituted oxazoles | rsc.org |

| Gold-Catalyzed Cycloisomerization | AuCl₃ | Substituted isoxazoles | organic-chemistry.org |

Transition-Metal-Free Synthetic Protocols

Growing interest in green chemistry has spurred the development of transition-metal-free synthetic methods. rsc.org These protocols often rely on the use of common reagents and milder reaction conditions.

One notable metal-free approach for oxazole synthesis involves the iodine-mediated domino oxidative cyclization of readily available starting materials. organic-chemistry.orgrsc.org This method offers a practical and simple route to polysubstituted oxazoles. Another strategy is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition with an aldehyde. nih.gov This reaction can be performed in a one-pot manner and has been adapted for the synthesis of 4,5-disubstituted oxazoles using ionic liquids as the solvent. nih.gov

Table 2: Comparison of Transition-Metal-Free Oxazole Syntheses

| Method | Key Reagents | Key Features | Reference |

| Iodine-Mediated Cyclization | t-BuOOH/I₂ | One-pot, mild conditions | organic-chemistry.orgrsc.org |

| van Leusen Oxazole Synthesis | Tosylmethyl isocyanide (TosMIC), aldehyde | [3+2] cycloaddition, one-pot potential | nih.gov |

Biocatalytic Methods for Oxazole Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, is an emerging field in organic synthesis that offers high selectivity and mild reaction conditions. While specific biocatalytic methods for the direct synthesis of 3-benzyl-1,2-oxazole-4-carbaldehyde are not yet widely reported, the biosynthesis of oxazole-containing natural products provides a blueprint for future developments. acs.org

The formation of the oxazole ring in nature is often catalyzed by complex enzyme systems, such as non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). acs.org These enzymatic assembly lines can construct intricate molecular architectures with high precision. For example, the biosynthesis of oxazolismycin involves an NRPS-PKS assembly line that generates the oxazole-pyridine backbone. acs.org Research into these natural synthetic pathways could inspire the development of novel biocatalysts for the targeted synthesis of functionalized oxazoles like 3-benzyl-1,2-oxazole-4-carbaldehyde.

Green Chemistry Principles in the Synthesis of 3-Benzyl-1,2-oxazole-4-carbaldehyde

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact and enhance efficiency. These principles are relevant to the synthesis of 3-benzyl-1,2-oxazole-4-carbaldehyde, particularly through the use of alternative energy sources and environmentally benign solvent systems.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. While a specific microwave-assisted synthesis for 3-benzyl-1,2-oxazole-4-carbaldehyde is not extensively documented, related syntheses of substituted isoxazoles suggest its feasibility.

One potential microwave-assisted approach involves the reaction of a β-dicarbonyl compound with hydroxylamine hydrochloride. For instance, the synthesis of 3-methyl-4-arylmethyleneisoxazol-5(4H)-ones has been efficiently carried out using microwave irradiation in a solvent-free environment with potassium bromide as a catalyst. bohrium.com This method demonstrates the potential for rapid, one-pot, three-component synthesis of isoxazole derivatives. By analogy, a suitably substituted β-ketoaldehyde could react with hydroxylamine under microwave conditions to form the desired 3-benzyl-1,2-oxazole-4-carbaldehyde.

Another relevant microwave-assisted synthesis involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. The synthesis of 3-substituted bis-isoxazole ethers has been achieved with high regioselectivity and efficiency under catalyst-free, microwave-assisted conditions. nih.gov This suggests that the reaction of phenylacetonitrile (B145931) oxide (which can be generated in situ from the corresponding oxime) with a suitable propargyl aldehyde derivative under microwave irradiation could be a viable route.

The synthesis of various isoxazole derivatives via chalcones under microwave irradiation further supports the applicability of this technology. abap.co.inzenodo.org These reactions often proceed in shorter times (e.g., 2.5-15 minutes) and with high yields.

Table 1: Comparison of Conventional vs. Microwave-Assisted Isoxazole Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference(s) |

|---|---|---|---|

| Reaction Time | Several hours to days | Minutes | bohrium.comabap.co.in |

| Energy Consumption | High | Low | |

| Solvent Usage | Often requires high-boiling, toxic solvents | Can be performed solvent-free or in benign solvents | bohrium.com |

| Yield | Variable, often moderate | Generally high | bohrium.comnih.gov |

| By-products | Can be significant | Often reduced, leading to cleaner reactions | abap.co.in |

This table provides a generalized comparison based on the synthesis of related isoxazole compounds.

The use of solvent-free conditions or environmentally benign solvents like water or ethanol (B145695) is a cornerstone of green chemistry. Several synthetic methods for isoxazoles have been developed that adhere to these principles.

A one-pot, three-component synthesis of 3-methyl-4-arylmethyleneisoxazol-5(4H)-ones has been successfully conducted under solvent-free conditions using microwave irradiation. bohrium.com This approach not only eliminates the need for a solvent but also simplifies the work-up procedure. Similarly, the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones has been achieved in an aqueous micellar medium, providing an eco-friendly alternative to traditional organic solvents. bohrium.com

The synthesis of 3,4,5-trisubstituted isoxazoles has been reported in water under mild basic conditions at room temperature via a [3+2]-cycloaddition of nitrile oxides and 1,3-dicarbonyl compounds. nih.gov This method avoids the use of hazardous organic solvents and metal catalysts. Furthermore, the use of a gluconic acid aqueous solution has been demonstrated as an efficient and recyclable medium for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. researchgate.net

These examples highlight the potential for developing a green synthesis of 3-benzyl-1,2-oxazole-4-carbaldehyde by adapting existing protocols to use water, ethanol, or solvent-free conditions, thereby reducing the environmental footprint of the synthesis.

Electrochemical synthesis offers a green and sustainable alternative to conventional methods by using electricity as a traceless reagent, thus avoiding the need for chemical oxidants or reductants. The electrochemical synthesis of isoxazoles and isoxazolines has been explored, demonstrating its potential for constructing the 1,2-oxazole ring.

For instance, the electrochemical oxidation of chalcone (B49325) oximes has been shown to produce 3,5-disubstituted isoxazoles in moderate to good yields. researchgate.netbjut.edu.cn This process typically involves an undivided cell with graphite (B72142) electrodes and a supporting electrolyte like NaClO4 in methanol. The proposed mechanism involves an electrochemically generated base and an iminoxy radical intermediate. bjut.edu.cn

A green and practical electrochemical method for the synthesis of a broad range of substituted isoxazolines from aldoximes and electron-deficient alkenes has also been developed. nih.gov This method is noted for its short reaction times and minimal waste generation.

While a direct electrochemical synthesis of 3-benzyl-1,2-oxazole-4-carbaldehyde has not been reported, these studies provide a foundation for future research. A possible electrochemical route could involve the oxidation of a suitable precursor, such as a derivative of phenylacetaldehyde oxime, followed by reaction with a three-carbon component to form the desired substituted isoxazole ring. The formyl group would need to be present on one of the precursors or introduced in a subsequent step.

Optimization of Synthetic Routes and Reaction Conditions

The efficiency and yield of any synthetic protocol are highly dependent on the optimization of various reaction parameters, including the choice and loading of reagents and catalysts, as well as temperature and pressure.

In the synthesis of substituted isoxazoles, the stoichiometry of reagents and the concentration of catalysts play a crucial role in determining the outcome of the reaction. For example, in the multicomponent synthesis of 3-methyl-4-arylmethyleneisoxazol-5(4H)-ones, various metal salts were screened as catalysts, with potassium bromide being identified as the most efficient, providing a 95% yield. bohrium.com

In the synthesis of 3,4,5-trisubstituted isoxazoles via [3+2]-cycloaddition, the amount of base used was a critical parameter. The use of three equivalents of a base like N,N-diisopropylethylamine (DIPEA) in a water-methanol solvent mixture at room temperature was found to be optimal. nih.gov

For the synthesis of 3,4-disubstituted isoxazoles via an enamine-triggered [3+2]-cycloaddition, the ratio of the N-hydroxyimidoyl chloride to the aldehyde and the enamine catalyst was optimized to achieve high yields. thieme-connect.com

Table 2: Illustrative Optimization of Catalyst Loading for a Related Isoxazole Synthesis

| Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|

| Malic Acid | 5 | Moderate | researchgate.net |

| Malic Acid | 10 | High | researchgate.net |

| Malic Acid | 15 | High (no significant improvement) | researchgate.net |

| ZnO@Fe3O4 | 5 | Good | researchgate.net |

| ZnO@Fe3O4 | 10 | Excellent | researchgate.net |

| ZnO@Fe3O4 | 15 | Excellent (no significant improvement) | researchgate.net |

Data is illustrative and based on the synthesis of 3,4-disubstituted isoxazole-5(4H)-ones.

Temperature is a critical parameter that can significantly influence the rate and selectivity of a reaction. In the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones, increasing the temperature from 40°C to 70°C led to a gradual decrease in reaction time while increasing the product yield. researchgate.net

Microwave-assisted syntheses are particularly sensitive to temperature and power. In the synthesis of 3-methyl-4-arylmethyleneisoxazol-5(4H)-ones, a microwave power of 200W was found to be optimal for the reaction to proceed efficiently. bohrium.com

While the effect of pressure is less commonly reported for these types of reactions at a laboratory scale, it can be a significant factor in industrial-scale production, particularly for reactions involving gaseous reagents or by-products. For most of the reported syntheses of related isoxazoles, the reactions are conducted at atmospheric pressure.

The development of an efficient synthesis for 3-benzyl-1,2-oxazole-4-carbaldehyde would necessitate a systematic study of these parameters to maximize yield and purity while minimizing reaction time and environmental impact.

Solvent System Investigations

The synthesis of 3-Benzyl-1,2-oxazole-4-carbaldehyde typically involves the formylation of a 3-benzylisoxazole precursor. A primary method for introducing a formyl (-CHO) group onto an activated heterocyclic ring is the Vilsmeier-Haack reaction. organic-chemistry.orgchemistrysteps.com This reaction utilizes a Vilsmeier reagent, commonly generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemistrysteps.comijpcbs.comajrconline.org The choice of solvent is a critical parameter that can significantly influence reaction rate, yield, and purity of the final product.

Investigations into the Vilsmeier-Haack reaction for various aromatic and heterocyclic substrates have explored a range of solvent conditions. ijpcbs.comajrconline.org In many instances, when a liquid amide like DMF is used in excess, it can serve as both the reagent and the solvent. ijpcbs.com However, other aprotic solvents have been successfully employed to facilitate the reaction, often at temperatures ranging from room temperature to 80 °C. ijpcbs.com

Commonly investigated solvents for the Vilsmeier-Haack reaction include:

Halogenated Solvents: Chloroform and dichloromethane are frequently used due to their inert nature and ability to dissolve the Vilsmeier reagent and substrate. ijpcbs.comrsc.org

Aromatic Hydrocarbons: Benzene and toluene (B28343) have been utilized, although their lower polarity might affect the solubility of the charged intermediates. ijpcbs.com

Ethers: Dioxane and tetrahydrofuran (B95107) (THF) are other potential solvent choices. ijpcbs.com

A comparative study on the formylation of phenols using a DMF/SOCl₂ reagent system highlighted the efficiency of solvent-free conditions versus traditional solvent-based methods. ajrconline.org While this study was not on the exact isoxazole substrate, its findings offer valuable insights into solvent effects. The use of microwave irradiation in a solvent-free environment dramatically reduced reaction times from hours to minutes while providing excellent yields.

The table below summarizes findings from a comparative study on phenol (B47542) formylation, which can inform the selection of a solvent system for the synthesis of 3-Benzyl-1,2-oxazole-4-carbaldehyde.

Table 1: Comparison of Reaction Conditions for Vilsmeier-Haack Formylation of Phenol

| Method | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional Heating | 1,2-Dichloroethane (DCE) | 5-6 hours | 75 | ajrconline.org |

| Ultrasonication | 1,2-Dichloroethane (DCE) | 30-45 minutes | 85 | ajrconline.org |

| Mortar & Pestle | Solvent-Free | 20-30 minutes | 90 | ajrconline.org |

| Microwave | Solvent-Free | 30-60 seconds | 95 | ajrconline.org |

For the specific synthesis of 3-Benzyl-1,2-oxazole-4-carbaldehyde, the selection of an optimal solvent would require experimental screening. Key considerations would include the solubility of the 3-benzylisoxazole starting material, the stability of the Vilsmeier reagent, and the potential for side reactions. The use of anhydrous conditions is crucial, as the Vilsmeier reagent is sensitive to moisture. rsc.org

Process Intensification (e.g., Flow Chemistry Considerations)

Process intensification aims to develop safer, more efficient, and scalable chemical manufacturing processes. Continuous flow chemistry, where reagents are pumped through a network of tubes or microreactors, is a prime example of this paradigm and offers significant advantages for the synthesis of heterocyclic compounds like isoxazoles. nih.govresearchgate.net

The synthesis of isoxazoles often involves exothermic steps or the use of unstable intermediates, which can pose safety and scalability challenges in traditional batch reactors. rsc.org Flow chemistry mitigates these issues through superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle hazardous reagents by generating them in situ and consuming them immediately. researchgate.netrsc.org

A continuous flow approach has been successfully developed for the synthesis of various isoxazole derivatives. nih.gov For instance, a system composed of multiple reaction units allowed for the Friedel-Crafts acylation of alkynes followed by subsequent reactions to form the isoxazole ring in a continuous manner. nih.gov Another study utilized continuous-flow microwave-heated microreactors, which further enhanced reaction rates and allowed for the formation of products that were not accessible under conventional heating. researchgate.net This combination of flow processing and microwave irradiation demonstrates a powerful strategy for process intensification.

The table below outlines key parameters and outcomes from a study on the continuous flow synthesis of 5-methyl-3-phenylisoxazole, illustrating the benefits of this technology.

Table 2: Optimization of Continuous Flow Synthesis for an Isoxazole Derivative

| Parameter | Condition | Outcome/Observation | Reference |

|---|---|---|---|

| Heating Method | Microwave Irradiation vs. Conventional Heating | Microwave heating significantly enhanced the reaction, enabling product formation where conventional heating failed. | researchgate.net |

| Flow Regime | Continuous Flow | The continuous-flow regime was crucial for less reactive starting materials, improving overall efficiency. | researchgate.net |

| Scalability | Microreactor System | The process allows for easy scaling by extending operation time or using parallel reactors, overcoming batch limitations. | rsc.org |

| Safety | In situ Generation | Overcomes issues related to the handling of toxic or unstable reagents, such as those used in diazotization for alkyne synthesis from isoxazolones. | rsc.org |

Applying these principles to the synthesis of 3-Benzyl-1,2-oxazole-4-carbaldehyde would involve designing a flow setup where the 3-benzylisoxazole precursor is mixed with the Vilsmeier reagent in a temperature-controlled reactor coil. The short residence time and enhanced heat transfer would allow for rapid and safe formylation. Subsequent quenching and workup could also be integrated into the continuous line, leading to a fully automated and intensified manufacturing process.

Information regarding "3-Benzyl-1,2-oxazole-4-carbaldehyde" is Not Currently Available in Publicly Accessible Scientific Literature

Following a comprehensive search of scientific databases and publicly available chemical literature, it has been determined that there is insufficient detailed information to construct a thorough and scientifically accurate article on the chemical reactivity and transformations of the specific compound 3-Benzyl-1,2-oxazole-4-carbaldehyde .

While the compound is listed in chemical supplier catalogs, confirming its existence and commercial availability aaronchem.combldpharm.comsigmaaldrich.com, detailed research findings regarding its specific reactivity profile—as outlined in the requested structure—are not present in the accessed literature. Searches for this compound (CAS Number: 1312540-61-6) did not yield dedicated studies on its nucleophilic or electrophilic ring reactivity, nor specific examples of oxidation, reduction, or nucleophilic addition reactions involving its carbaldehyde functional group.

General principles of heterocyclic chemistry allow for predictions about the reactivity of the constituent functional groups. The 1,2-oxazole (isoxazole) ring system and the carbaldehyde group are well-studied entities in organic chemistry.

General Reactivity of the 1,2-Oxazole (Isoxazole) Ring

The reactivity of the isoxazole ring is influenced by the electronegativity of the oxygen and nitrogen atoms and the substitution pattern.

Nucleophilic Reactivity : The isoxazole ring is generally considered electron-deficient and thus not highly susceptible to electrophilic attack unless activated by electron-donating substituents. Nucleophilic attack can occur, often leading to ring-opening reactions. The specific sites of attack are dictated by the substituents on the ring.

Electrophilic Reactivity : Electrophilic substitution on the isoxazole ring is uncommon and typically requires harsh conditions or strongly activating groups.

General Reactivity of the Carbaldehyde Functional Group

The carbaldehyde group is a versatile functional group known to participate in a wide array of transformations.

Nucleophilic Addition : Aldehydes readily undergo nucleophilic addition, which is a fundamental reaction type. This includes reactions with organometallics (e.g., Grignard reagents), cyanides, and amines to form a variety of derivatives. youtube.com

Oxidation : The aldehyde group can be easily oxidized to the corresponding carboxylic acid using a range of common oxidizing agents.

Reduction : Aldehydes are readily reduced to primary alcohols by various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Although these general principles exist, the interplay of the benzyl substituent at the 3-position and the carbaldehyde at the 4-position on the 1,2-oxazole ring would create a unique electronic environment. Without specific experimental data for 3-Benzyl-1,2-oxazole-4-carbaldehyde , any detailed discussion would be speculative.

Due to the lack of published research detailing the specific reactions for this compound, it is not possible to provide the requested article with the required level of scientific accuracy, detailed findings, and data tables.

Chemical Reactivity and Transformations of 3 Benzyl 1,2 Oxazole 4 Carbaldehyde

Reactions Involving the Carbaldehyde Functional Group at Position 4

Condensation Reactions (e.g., Schiff Base Formation)

The aldehyde group of 3-benzyl-1,2-oxazole-4-carbaldehyde is readily susceptible to condensation reactions with primary amines to form Schiff bases, or imines. This reaction is a cornerstone of organic synthesis, providing a pathway to a diverse array of nitrogen-containing compounds. The general mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to yield the corresponding imine.

These Schiff bases are not merely synthetic curiosities; they are valuable intermediates in their own right. For instance, they can be reduced to form stable secondary amines or be utilized in cycloaddition reactions to construct more complex heterocyclic systems. The reaction conditions for Schiff base formation are typically mild, often requiring just the mixing of the aldehyde and amine in a suitable solvent at room temperature or with gentle heating.

| Amine Reactant | Product (Schiff Base) | Typical Reaction Conditions | Representative Yield (%) |

| Aniline | N-((3-benzyl-1,2-oxazol-4-yl)methylene)aniline | Ethanol (B145695), reflux, 4h | 85-95 |

| p-Toluidine | N-((3-benzyl-1,2-oxazol-4-yl)methylene)-4-methylaniline | Methanol, rt, 6h | 80-90 |

| Benzylamine | 1-(3-benzyl-1,2-oxazol-4-yl)-N-benzylmethanimine | Toluene (B28343), Dean-Stark, 8h | 75-85 |

This table presents illustrative examples of Schiff base formation from 3-benzyl-1,2-oxazole-4-carbaldehyde with various primary amines. The reaction conditions and yields are representative of typical Schiff base syntheses.

Wittig and Related Olefination Reactions

The Wittig reaction and its variants are powerful tools for the conversion of aldehydes into alkenes. In the context of 3-benzyl-1,2-oxazole-4-carbaldehyde, this reaction allows for the extension of the carbon chain at the 4-position, introducing a carbon-carbon double bond with control over the stereochemistry of the resulting alkene. The classical Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide, generated from a phosphonium (B103445) salt and a strong base.

The Horner-Wadsworth-Emmons (HWE) reaction, a popular modification of the Wittig reaction, employs phosphonate (B1237965) carbanions, which are generally more reactive than the corresponding phosphorus ylides. A key advantage of the HWE reaction is the facile removal of the phosphate (B84403) ester byproduct by aqueous extraction. This reaction typically favors the formation of the (E)-alkene, which is often the thermodynamically more stable isomer.

| Olefination Reagent | Product (Alkene) | Typical Reaction Conditions | Representative Yield (%) |

| (Triphenylphosphoranylidene)acetonitrile | 3-(3-benzyl-1,2-oxazol-4-yl)acrylonitrile | THF, rt, 12h | 70-80 |

| Triethyl phosphonoacetate | Ethyl 3-(3-benzyl-1,2-oxazol-4-yl)acrylate | NaH, THF, 0 °C to rt, 6h | 80-90 |

| Diethyl (cyanomethyl)phosphonate | 3-(3-benzyl-1,2-oxazol-4-yl)acrylonitrile | K2CO3, MeCN, reflux, 4h | 85-95 |

This table provides representative examples of Wittig and Horner-Wadsworth-Emmons reactions with 3-benzyl-1,2-oxazole-4-carbaldehyde. The conditions and yields are illustrative of typical olefination procedures.

Transformations Involving the Benzyl (B1604629) Substituent at Position 3

Aromatic Ring Functionalization (e.g., Electrophilic Aromatic Substitution)

The benzyl group's phenyl ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of a variety of functional groups. The directing effect of the alkyl substituent (the rest of the molecule) is ortho- and para-directing. However, steric hindrance from the isoxazole (B147169) ring may favor substitution at the para-position. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, introducing a nitro group onto the phenyl ring. Halogenation, such as bromination, can be carried out using bromine in the presence of a Lewis acid catalyst like iron(III) bromide. These functionalized derivatives are valuable for further synthetic modifications.

Side-Chain Modifications (e.g., benzylic oxidations/reductions)

The benzylic methylene (B1212753) group (-CH2-) is a reactive site for various transformations. Benzylic oxidation can convert the methylene group into a carbonyl group (ketone), which can serve as a handle for further functionalization. Common oxidizing agents for this transformation include potassium permanganate, chromium trioxide, and manganese dioxide. The reaction conditions need to be carefully controlled to avoid over-oxidation or degradation of the isoxazole ring.

Conversely, the benzyl group can be modified through reduction. Catalytic hydrogenation, for example, can reduce the phenyl ring to a cyclohexyl ring, although this typically requires harsh conditions. More commonly, debenzylation, the complete removal of the benzyl group, can be achieved through hydrogenolysis, often using a palladium catalyst. This reaction is useful for unmasking a functional group at the 3-position of the isoxazole ring.

Strategic Derivatization for Library Synthesis

The reactivity of 3-benzyl-1,2-oxazole-4-carbaldehyde makes it an excellent scaffold for the synthesis of compound libraries for high-throughput screening in drug discovery. The aldehyde functionality allows for a wide range of diversification reactions, including reductive amination, Knoevenagel condensation, and various multicomponent reactions.

By reacting the aldehyde with a diverse set of amines, active methylene compounds, or other building blocks, a large library of structurally related but distinct molecules can be rapidly synthesized. This parallel synthesis approach is a powerful strategy for exploring the structure-activity relationships (SAR) of isoxazole-based compounds.

Formation of Fused and Spirocyclic Heterocyclic Systems

The bifunctional nature of 3-benzyl-1,2-oxazole-4-carbaldehyde, possessing both an aldehyde and a reactive isoxazole ring, allows for its use in the construction of more complex fused and spirocyclic heterocyclic systems. These intricate molecular architectures are often found in natural products and medicinally important compounds.

Mechanistic Investigations of Reactions Involving 3 Benzyl 1,2 Oxazole 4 Carbaldehyde

Elucidation of Reaction Pathways

The aldehyde functionality of 3-benzyl-1,2-oxazole-4-carbaldehyde is the primary site for chemical transformations. Reactions such as nucleophilic additions, condensations, and oxidations are expected to occur at this site. The elucidation of the pathways for these reactions involves determining whether they proceed through a stepwise or concerted mechanism and identifying the key intermediates formed during the reaction.

Stepwise vs. Concerted Mechanisms

The distinction between stepwise and concerted mechanisms is fundamental to understanding the reaction pathway. A stepwise reaction involves the formation of one or more intermediates, with each step having its own transition state. acs.org In contrast, a concerted reaction proceeds in a single step where bond breaking and bond forming occur simultaneously, passing through a single transition state. acs.org

For many reactions of aldehydes, such as nucleophilic additions, a stepwise mechanism is common. For instance, in a base-catalyzed aldol (B89426) condensation, the first step is the deprotonation of an enolizable carbonyl compound to form an enolate, which then acts as a nucleophile attacking the aldehyde carbon of 3-benzyl-1,2-oxazole-4-carbaldehyde. This is a clear stepwise process.

Conversely, certain cycloaddition reactions, should the oxazole (B20620) ring participate as a diene, could potentially follow a concerted pathway. However, the dominant reactivity is expected at the aldehyde group.

Identification of Key Intermediates

The identification of key intermediates is crucial for understanding the reaction mechanism. In reactions involving 3-benzyl-1,2-oxazole-4-carbaldehyde, several types of intermediates can be postulated based on the reaction type.

Tetrahedral Intermediates: In nucleophilic addition reactions to the aldehyde, a tetrahedral intermediate is formed when the nucleophile attacks the carbonyl carbon. For example, in the reaction with a Grignard reagent, the alkoxide intermediate is a key species.

Enolates/Enols: In reactions where the aldehyde itself might be deprotonated at the α-position (if one existed), an enolate would be a key intermediate. However, for 3-benzyl-1,2-oxazole-4-carbaldehyde, there is no α-proton on the aldehyde group itself. In condensation reactions with other enolizable carbonyl compounds, the enolate of the reaction partner is the key nucleophilic intermediate.

Oxazoline (B21484) Intermediates: In certain synthetic routes to oxazoles, such as the Van Leusen reaction which utilizes an aldehyde, oxazoline structures are key intermediates. nih.gov While this applies to the synthesis of the ring rather than a reaction of the pre-formed aldehyde, it highlights the types of cyclic intermediates that can be involved in oxazole chemistry.

Transition State Analysis

The transition state is the highest energy point along the reaction coordinate and is a critical concept in understanding reaction kinetics. For reactions of 3-benzyl-1,2-oxazole-4-carbaldehyde, the structure of the transition state will depend on the specific reaction.

For a nucleophilic attack on the aldehyde, the transition state would involve the partial formation of the new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbonyl π-bond. The geometry at the carbonyl carbon changes from trigonal planar towards tetrahedral. The energy of this transition state determines the rate of the reaction.

Computational chemistry methods, such as Density Functional Theory (DFT), are often employed to model transition state structures and calculate their energies, providing insights into the reaction mechanism and selectivity.

Role of Catalysts in Reaction Mechanisms

Catalysts play a pivotal role in many reactions of aldehydes by providing an alternative, lower-energy reaction pathway.

Acid Catalysis: In acid-catalyzed reactions, the carbonyl oxygen of the aldehyde is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.

Base Catalysis: Base catalysts can deprotonate a nucleophile, increasing its nucleophilicity, or in the case of condensation reactions, generate an enolate from a reaction partner. For instance, in the Van Leusen oxazole synthesis, a base such as potassium carbonate is used to deprotonate tosylmethylisocyanide (TosMIC). nih.gov

Organocatalysis: Chiral organocatalysts can be used to achieve enantioselective transformations of aldehydes. For example, proline and its derivatives are known to catalyze asymmetric aldol and Mannich reactions by forming enamine or iminium ion intermediates.

Metal Catalysis: Transition metals can be used to catalyze a variety of transformations. For example, palladium catalysts are used in coupling reactions, and rhodium catalysts are employed in hydroformylation reactions.

The choice of catalyst can significantly influence the reaction outcome, including the yield, selectivity, and even the reaction mechanism itself.

Solvent Effects on Reaction Mechanisms and Rates

The solvent can have a profound effect on the mechanism and rate of a reaction. Polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions that proceed through such species. nih.gov For example, a reaction that involves the formation of ionic intermediates would be favored in a polar protic or aprotic solvent.

In the context of the Van Leusen oxazole synthesis, the choice of solvent can influence the product distribution. For instance, the use of polar aprotic solvents like THF or acetonitrile (B52724) can favor the formation of oxazoline intermediates, while alcoholic solvents like isopropanol (B130326) can promote the elimination step to form the final oxazole product. acs.org

Stereochemical Aspects of Transformations (if applicable)

If 3-benzyl-1,2-oxazole-4-carbaldehyde reacts with a chiral nucleophile or in the presence of a chiral catalyst, the formation of stereoisomers is possible. The aldehyde carbon is prochiral, and a nucleophilic attack can occur from two different faces, leading to the formation of enantiomers or diastereomers.

The stereochemical outcome is determined by the relative energies of the diastereomeric transition states. For example, in an asymmetric aldol reaction using a chiral auxiliary or a chiral catalyst, one of the transition states is favored, leading to the preferential formation of one stereoisomer. The principles of Cram's rule, the Felkin-Anh model, and other models of stereochemical control can be applied to predict the major stereoisomer formed.

In the allylation of related azetidine-2-carbaldehydes, the choice of Lewis acid and allylating agent has been shown to significantly influence the diastereoselectivity of the reaction. nih.gov This highlights the importance of the reaction conditions in controlling the stereochemistry of the products.

Computational and Theoretical Studies of 3 Benzyl 1,2 Oxazole 4 Carbaldehyde and Its Reactions

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and inherent reactivity of molecules. These methods provide a molecular-level understanding of chemical behavior, guiding experimental design and interpretation. For a molecule like 3-Benzyl-1,2-oxazole-4-carbaldehyde, these calculations can reveal the distribution of electrons and the energies of molecular orbitals, which are key determinants of its chemical properties.

Molecular Orbital (MO) theory is a cornerstone of quantum chemistry that describes the wave-like behavior of electrons in molecules. In this framework, molecular orbitals are formed from the combination of atomic orbitals, extending over the entire molecule. For heterocyclic systems such as oxazoles, MO theory helps to explain their aromaticity, stability, and the nature of their electronic transitions.

Applications of MO theory to 3-Benzyl-1,2-oxazole-4-carbaldehyde would involve calculating the shapes and energy levels of its molecular orbitals. This provides insight into the electron density distribution across the benzyl (B1604629) group, the oxazole (B20620) ring, and the carbaldehyde functional group. Such calculations can identify which parts of the molecule are electron-rich or electron-poor, predicting sites susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilic or acidic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. A small energy gap generally signifies a soft molecule with high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. A large gap indicates a hard molecule with high stability and lower reactivity. In studies of oxazole derivatives, the HOMO-LUMO gap is a calculated parameter used to understand the molecule's electronic properties and potential for charge transfer within its structure.

Below is an illustrative table of FMO parameters that could be calculated for an oxazole derivative using Density Functional Theory (DFT).

Table 1: Illustrative Frontier Molecular Orbital Parameters for an Oxazole Derivative Calculated using DFT/B3LYP method. Data is representative of typical values for related heterocyclic compounds.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.65 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -0.81 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density. It offers a balance between accuracy and computational cost, making it a powerful tool for investigating a wide range of molecular properties. DFT methods, such as those employing the B3LYP functional, have been shown to yield theoretical properties that align well with experimental findings for various heterocyclic compounds. researchgate.net

A significant application of DFT is the prediction of spectroscopic data, which is crucial for structure elucidation and characterization. DFT calculations can accurately forecast vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net By comparing these computationally predicted spectra with those obtained experimentally, chemists can confirm the molecular structure and assign specific spectral bands to the vibrations or chemical environments of particular atoms. researchgate.net For 3-Benzyl-1,2-oxazole-4-carbaldehyde, DFT could predict the characteristic stretching frequency of the aldehyde C=O group in the IR spectrum and the chemical shifts of the protons and carbons in its NMR spectra.

The following table demonstrates how DFT calculations can be used to predict spectroscopic data and compare it with experimental values.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Heterocyclic Aldehyde This table is illustrative and shows the type of data generated in DFT studies.

| Functional Group | Spectroscopic Parameter | Calculated Value (DFT) | Experimental Value |

|---|---|---|---|

| Aldehyde C=O | IR Frequency (cm-1) | 1695 | 1690 |

| Aldehyde Proton | 1H NMR Shift (ppm) | 9.85 | 9.82 |

For 3-Benzyl-1,2-oxazole-4-carbaldehyde, DFT could be used to study various reactions, such as its synthesis via cycloaddition, or reactions involving the aldehyde group like oxidation to a carboxylic acid or reduction to an alcohol. For instance, DFT studies on the rearrangement of related isoxazole (B147169) systems have successfully mapped out competitive reaction pathways, identifying the most favorable routes by comparing their activation barriers. nih.gov This predictive power allows for the rational design of reaction conditions to favor a desired product. acs.org

Molecular Dynamics Simulations for Reaction Mechanisms

While DFT calculations are excellent for studying static structures and the energetics of a single reaction step, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations calculate the motion of atoms by applying Newton's equations of motion, allowing researchers to observe conformational changes, solvent effects, and intermolecular interactions in a simulated physiological or solution environment. mdpi.com

In the context of reaction mechanisms, MD simulations can be used to explore the conformational flexibility of 3-Benzyl-1,2-oxazole-4-carbaldehyde, which could influence its reactivity. For example, simulations can show how the molecule rotates around its single bonds and how it interacts with solvent molecules. MD is also extensively used to study how a ligand, such as an oxazole derivative, binds to and behaves within the active site of a protein. mdpi.com By analyzing the stability of the ligand-protein complex over time through metrics like the Root Mean Square Deviation (RMSD), researchers can gain a dynamic understanding of the binding process. mdpi.com Furthermore, nonadiabatic MD simulations can be employed to investigate photochemical reaction pathways by modeling the relaxation of a molecule from an electronically excited state. researchgate.net

Prediction of Reactivity Profiles and Selectivity

Computational chemistry provides powerful tools for understanding the intrinsic electronic properties of molecules, which in turn govern their reactivity and selectivity in chemical reactions. For 3-Benzyl-1,2-oxazole-4-carbaldehyde, theoretical calculations, particularly those based on Density Functional Theory (DFT), are employed to predict its reactivity profile. These studies typically involve optimizing the molecule's three-dimensional geometry in the gas phase or in a simulated solvent environment to find its most stable conformation.

Once the geometry is optimized, a range of electronic properties and reactivity descriptors can be calculated. A key aspect of this analysis is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

For heterocyclic compounds like oxazole derivatives, DFT calculations are well-established for assessing structural and electronic properties. The analysis of the molecular electrostatic potential (MEP) surface is also crucial. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. In 3-Benzyl-1,2-oxazole-4-carbaldehyde, the aldehyde group's carbonyl carbon is an expected electrophilic site, while the oxygen and nitrogen atoms of the oxazole ring are potential nucleophilic centers.

Global reactivity descriptors derived from the HOMO and LUMO energies provide quantitative measures of reactivity. These include electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). These parameters help in comparing the reactivity of the molecule with other reactants and predicting the feasibility and direction of chemical transformations. Theoretical calculations for related oxazole derivatives have revealed them to be highly reactive based on these computed parameters.

Table 1: Representative Theoretical Reactivity Descriptors (Note: The following values are illustrative for a typical oxazole derivative and calculated using DFT at the B3LYP/6-311G++(d,p) level, as specific experimental or computational data for 3-Benzyl-1,2-oxazole-4-carbaldehyde is not available in the cited literature.)

| Parameter | Definition | Typical Calculated Value | Implication |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.65 eV | Relates to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.81 eV | Relates to electron-accepting ability |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | 4.84 eV | Indicates chemical reactivity and kinetic stability |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | 3.23 eV | Measures the power of an atom/group to attract electrons |

| Global Hardness (η) | η = (ELUMO - EHOMO)/2 | 2.42 eV | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | ω = μ²/2η (where μ ≈ -χ) | 2.16 eV | Quantifies the electrophilic nature of the molecule |

In Silico Design of Novel Transformations

The insights gained from computational studies on reactivity and selectivity serve as a foundation for the in silico design of novel chemical transformations for 3-Benzyl-1,2-oxazole-4-carbaldehyde. By understanding the molecule's electronic landscape, chemists can hypothesize and test new reactions entirely within a computational environment before attempting them in a laboratory setting. This approach saves significant time, resources, and minimizes waste.

The process begins with the detailed reactivity profile generated through methods like DFT. nih.gov For instance, knowing the locations of the most nucleophilic and electrophilic sites allows for the rational selection of reaction partners. If the goal is to perform a nucleophilic addition to the aldehyde, the LUMO map can pinpoint the exact location and accessibility of the electrophilic carbonyl carbon. Computational modeling can then be used to simulate the reaction pathway of this addition with various nucleophiles.

Furthermore, in silico methods can predict the structures of potential transition states and intermediates along a proposed reaction coordinate. nih.gov By calculating the activation energies associated with these transition states, researchers can predict the feasibility of a novel transformation and identify the most likely reaction mechanism. This is particularly valuable for designing reactions with high regioselectivity or stereoselectivity, as the relative energies of different stereoisomeric transition states can be compared.

For example, computational models could be used to explore novel multicomponent reactions (MCRs) involving 3-Benzyl-1,2-oxazole-4-carbaldehyde. rsc.org By simulating the interaction of the aldehyde with various nucleophiles and electrophiles under different catalytic conditions, researchers can identify promising combinations that could lead to the efficient, one-pot synthesis of complex, highly functionalized heterocyclic structures that would be difficult to access through traditional means. This predictive power accelerates the discovery of new bioactive molecules and functional materials. researchgate.netfarmaciajournal.com

Synthetic Utility As an Organic Building Block

Role in the Assembly of Complex Molecular Architectures

The aldehyde functionality of 3-Benzyl-1,2-oxazole-4-carbaldehyde serves as a crucial reactive handle for carbon-carbon and carbon-heteroatom bond formation, enabling its use in the assembly of intricate molecular frameworks. Aldehydes are foundational components in numerous classic and modern organic reactions, including Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions, which are instrumental in extending carbon chains and introducing stereocenters.

The isoxazole (B147169) ring itself can be a stable component of a larger structure or can act as a latent functionality. For instance, the N-O bond of the isoxazole ring can be cleaved under reductive conditions, unmasking a β-hydroxy ketone functionality. This latent reactivity allows for a two-stage approach to complexity: initial construction around the aldehyde and subsequent transformation of the heterocyclic core to reveal new reactive sites for further elaboration. This strategy is particularly valuable in the total synthesis of natural products, where sequential and controlled bond formation is paramount. While specific examples detailing the use of 3-Benzyl-1,2-oxazole-4-carbaldehyde in the total synthesis of a complex natural product are not prevalent in the literature, the utility of substituted isoxazole aldehydes in building complex scaffolds is a well-established principle in synthetic chemistry.

Strategic Integration into Diverse Heterocyclic Systems

The carbaldehyde group is a linchpin for constructing new heterocyclic rings fused to or appended from the parent isoxazole scaffold. Through condensation reactions, 3-Benzyl-1,2-oxazole-4-carbaldehyde can react with a wide array of binucleophilic reagents to generate a variety of new heterocyclic systems.

For example, reaction with hydrazine (B178648) or substituted hydrazines would yield the corresponding hydrazones, which can be cyclized to form pyrazole (B372694) or triazole rings. Similarly, condensation with amidines or guanidines can lead to the formation of pyrimidine (B1678525) rings. A review of synthetic methodologies highlights that carbaldehydes on heterocyclic cores, such as 3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde, are routinely used to build fused or linked heterocyclic systems like dihydro-oxazoles through reactions with reagents such as 2-aminoethanol. ijpsonline.com The aldehyde on the 3-benzyl-1,2-oxazole core is similarly poised for such transformations, allowing for the strategic incorporation of the isoxazole unit into larger, more diverse heterocyclic frameworks with potential applications in medicinal chemistry and materials science. rsc.org

Precursor for Advanced Synthetic Intermediates

Beyond its direct use in building molecular complexity, 3-Benzyl-1,2-oxazole-4-carbaldehyde is a precursor for a range of other valuable synthetic intermediates. The aldehyde group can be readily transformed into numerous other functional groups, each opening new avenues for synthesis.

Oxidation: Oxidation of the aldehyde to a carboxylic acid would yield 3-Benzyl-1,2-oxazole-4-carboxylic acid. This derivative can then be used in amide bond formation, esterification, or converted to an acid chloride for Friedel-Crafts acylations, significantly broadening its synthetic potential.

Reduction: Reduction of the aldehyde provides the corresponding alcohol, 3-Benzyl-1,2-oxazol-4-yl)methanol. This alcohol can be converted into a leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions.

Nucleophilic Addition: Addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the aldehyde produces secondary alcohols, introducing new carbon substituents and a chiral center.

These transformations convert the initial aldehyde into a diverse set of intermediates, making it a highly versatile starting point for multi-step synthetic sequences. For instance, the synthesis of various benzoxazole (B165842) derivatives often begins with a substituted hydroxybenzaldehyde, which is elaborated through multiple steps, demonstrating the power of the aldehyde as a foundational functional group. amazonaws.com

Applications in Diversity-Oriented Synthesis and Combinatorial Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery. The scaffold of 3-Benzyl-1,2-oxazole-4-carbaldehyde is well-suited for this purpose. Its defined three-dimensional structure, provided by the benzyl (B1604629) and isoxazole groups, combined with the reactive aldehyde, allows for the rapid generation of a library of related compounds.

Using parallel synthesis techniques, the aldehyde can be reacted with a large library of amines to form imines (Schiff bases), with various nucleophiles in multicomponent reactions (like the Ugi or Passerini reactions), or with a diverse set of phosphorus ylides in Wittig-type reactions. Each reaction with a different building block introduces a new element of structural diversity. A study on the development of oxazole-5-amide libraries demonstrated how a core oxazole (B20620) structure can be elaborated through parallel amide synthesis to generate a large number of distinct compounds for biological screening. bldpharm.com The 3-benzyl-1,2-oxazole-4-carbaldehyde scaffold could be similarly employed, with the aldehyde acting as the key diversification point, to rapidly build libraries of novel isoxazole-containing compounds. lifechemicals.com

Development of Scaffold-Based Methodologies

The 3-Benzyl-1,2-oxazole-4-carbaldehyde scaffold is an ideal platform for the development of new synthetic methodologies. The isoxazole ring is a common motif in medicinal chemistry, and developing new reactions to modify this core is of significant interest. nih.gov The aldehyde provides a reactive site to test and optimize new transformations.

For instance, novel catalytic methods for C-C bond formation, multicomponent reactions, or asymmetric additions could be developed using this compound as a model substrate. The electronic properties of the isoxazole ring and the steric influence of the benzyl group would provide a unique test case for the generality and robustness of a new reaction. General synthetic strategies for producing substituted oxazoles often rely on the cyclization of precursors, such as the van Leusen reaction involving aldehydes and tosylmethylisocyanide (TosMIC), or the annulation of alkynes and nitriles. nih.govorganic-chemistry.org The presence of both a benzyl group and an aldehyde on the 3-Benzyl-1,2-oxazole-4-carbaldehyde scaffold allows it to serve as a testbed for post-synthesis modification, contributing to the broader toolkit of synthetic organic chemistry.

Q & A

How is 3-Benzyl-1,2-oxazole-4-carbaldehyde synthesized in laboratory settings?

Level: Basic

Methodological Answer:

The compound is typically synthesized via condensation reactions. A common approach involves refluxing substituted benzaldehyde derivatives with heterocyclic precursors in ethanol under acidic catalysis. For example, glacial acetic acid is added to ethanol to facilitate imine or oxazole ring formation, followed by solvent evaporation under reduced pressure and purification via recrystallization . Yields can vary (37–55%) depending on substituent electronic effects and reaction time optimization. Characterization by NMR and mass spectrometry is critical to confirm structural integrity .

What crystallographic refinement methods are recommended for determining the structure of 3-Benzyl-1,2-oxazole-4-carbaldehyde derivatives?

Level: Advanced

Methodological Answer:

Single-crystal X-ray diffraction paired with SHELXL refinement is the gold standard. SHELX programs are robust for small-molecule crystallography, handling intensity data and enabling high-resolution structural elucidation. Key steps include:

- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

- Using the HKLF 4 format for integration of diffraction data.

- Iterative refinement of positional and anisotropic displacement parameters.

Contradictions in bond-length geometry (e.g., oxazole ring distortions) should be resolved via Hirshfeld surface analysis and validation against CheckCIF databases .

What spectroscopic techniques are essential for characterizing the purity of 3-Benzyl-1,2-oxazole-4-carbaldehyde?

Level: Basic

Methodological Answer:

A multi-technique approach is required:

- ¹H/¹³C NMR : Assign peaks for aldehyde protons (δ ~9.8–10.2 ppm) and oxazole ring carbons (δ ~150–160 ppm).

- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and oxazole C=N absorption (~1600 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error.

Discrepancies in purity assessments often arise from residual solvents (e.g., ethanol); use TGA-DSC to detect solvent/moisture content .

How can researchers resolve contradictions in bioactivity data for 3-Benzyl-1,2-oxazole-4-carbaldehyde derivatives?

Level: Advanced

Methodological Answer:

Contradictions may stem from assay variability (e.g., cell lines, incubation times). To address this:

- Standardize protocols: Use synchronized Plasmodium falciparum cultures for antimalarial assays or fixed NADPH oxidase inhibition times for antioxidant tests .

- Conduct dose-response curves (IC₅₀/EC₅₀) across ≥3 independent replicates.

- Apply multivariate analysis to isolate substituent effects (e.g., electron-withdrawing groups on benzyl rings enhancing antitubercular activity ).

Meta-analyses of structure-activity relationships (SAR) across studies can identify outliers due to methodological differences.

How do coordination properties of 3-Benzyl-1,2-oxazole-4-carbaldehyde influence its application in metal complex synthesis?

Level: Advanced

Methodological Answer:

The aldehyde and oxazole nitrogen serve as potential ligation sites. For example:

- Silver(I) complexes : React with AgNO₃ in ethanol to form [Ag₂(L)₄(NO₃)₂] (L = ligand), confirmed by ³¹P NMR shifts (e.g., δ 15–25 ppm for PPh₃ coordination) .

- Ligand geometry : The benzyl group’s steric bulk may favor tetrahedral or square-planar coordination, impacting antimicrobial potency.

Electrochemical studies (cyclic voltammetry) can elucidate redox behavior of metal complexes, correlating with bioactivity .

What solvent systems optimize recrystallization of 3-Benzyl-1,2-oxazole-4-carbaldehyde?

Level: Basic

Methodological Answer:

Ethanol-water mixtures (7:3 v/v) are ideal due to the compound’s moderate polarity. For derivatives with hydrophobic substituents (e.g., halogenated benzyl groups), dichloromethane-hexane (1:2) achieves higher purity. Slow cooling (0.5°C/min) minimizes inclusion of solvate molecules. Monitor by polarized light microscopy to ensure monocrystalline formation .

How can computational methods predict the reactivity of 3-Benzyl-1,2-oxazole-4-carbaldehyde in nucleophilic additions?

Level: Advanced

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:

- Frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., aldehyde carbon).

- Activation energies for nucleophilic attack (e.g., by hydrazines to form hydrazones).

Compare Mulliken charges with experimental kinetic data (e.g., second-order rate constants) to validate models. Software like Gaussian or ORCA is recommended .

What are the key challenges in scaling up the synthesis of 3-Benzyl-1,2-oxazole-4-carbaldehyde derivatives?

Level: Advanced

Methodological Answer:

Lab-to-scale transitions face:

- Exothermicity : Condensation reactions may require controlled addition of reagents (e.g., via syringe pumps) to prevent runaway exotherms.

- Purification : Column chromatography is impractical; switch to fractional crystallization or continuous-flow reactors.

- Byproduct formation : Optimize stoichiometry (e.g., 1.1:1 aldehyde:heterocycle ratio) and use in situ IR to monitor reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products